molecular formula C14H13N B2677350 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole CAS No. 7354-48-5

2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole

Cat. No.: B2677350
CAS No.: 7354-48-5
M. Wt: 195.265
InChI Key: JVKNZYPZWBZGKZ-UHFFFAOYSA-N
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Description

2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a phenylbuta-1,3-dienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the Heck reaction, which is a palladium-catalyzed coupling reaction between an olefin and an aryl halide. In this case, the reaction between β-bromostyrene and an appropriate pyrrole derivative in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the diene moiety to a more saturated form.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diene moiety can participate in conjugation with other molecular structures, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-diphenylbuta-1,3-diene: Similar structure but lacks the pyrrole ring.

    2-phenyl-1H-pyrrole: Contains the pyrrole ring but lacks the diene moiety.

    1,3-diphenylprop-2-en-1-one: Contains a conjugated diene system but with different substituents.

Uniqueness

2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole is unique due to the combination of a pyrrole ring and a conjugated diene system. This structural feature imparts distinct electronic properties and reactivity, making it valuable for various applications in synthetic chemistry and materials science .

Properties

IUPAC Name

2-[(1E,3E)-4-phenylbuta-1,3-dienyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-12,15H/b9-4+,10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNZYPZWBZGKZ-LUZURFALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7354-48-5
Record name 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole
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